1-(4-叔丁基苯基)丙-2-炔-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

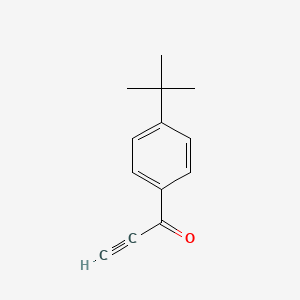

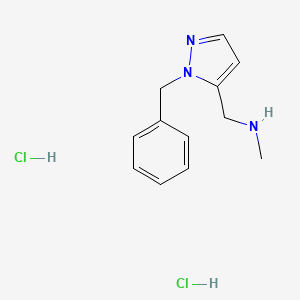

“1-(4-Tert-butylphenyl)prop-2-yn-1-one” is a chemical compound with the molecular formula C13H14O . It has a molecular weight of 186.25 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Molecular Structure Analysis

The InChI code for “1-(4-Tert-butylphenyl)prop-2-yn-1-one” is 1S/C13H14O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9H,2-4H3 .

Physical And Chemical Properties Analysis

“1-(4-Tert-butylphenyl)prop-2-yn-1-one” is a powder . The storage temperature is room temperature . The boiling point is not specified .

科学研究应用

氟化化学

一个值得注意的应用是开发具有高热稳定性和耐水解性的脱氟试剂。4-叔丁基-2,6-二甲苯基硫三氟化物作为一种相关化合物,与传统试剂相比,作为脱氟试剂显示出优异的效用。它具有多种氟化能力,包括分别将不可烯醇化的羰基和羧基转化为 CF(2) 和 CF(3) 基团,突出了其在学术和工业氟化化学中的潜力 (Umemoto 等人,2010).

低配位磷中心的配体合成

研究探索了空间位阻大的体系,用于合成具有两个对苯撑桥接的磷中心的化合物。四芳基苯,包括具有对叔丁基苯基基团的化合物,在合成具有独特磷中心的材料中用作配体。这些化合物促进了新颖的反应,例如双(膦亚烯)和双(二膦)的生成,展示了它们在合成复杂含磷结构中的重要性 (Shah 等人,2000).

人体生物监测

2-(4-叔丁基苄基)丙醛,也称为莱斯梅拉,一种香料化学品,已通过人体生物监测进行了研究。对尿液样本的分析揭示了暴露趋势,并提供了对潜在健康风险的见解,强调了对化学品暴露进行持续监测和评估的必要性 (Scherer 等人,2020).

发光器件

发光器件材料的创新包括合成新型的绿色发光 1,3,4-恶二唑衍生物。当与 ZnSe/ZnS 量子点配对时,这些化合物表现出很强的荧光共振能量转移 (FRET) 效率,表明它们在开发高效率发光器件中的潜力 (Pujar 等人,2017).

不对称合成胺

N-叔丁基磺酰亚胺已被确认为不对称合成广泛胺类化合物的多功能中间体。该方法为合成高对映选择性的胺类化合物(包括氨基酸和氨基醇)提供了一条高效途径,展示了叔丁基苯基衍生物在不对称合成中的重要性 (Ellman 等人,2002).

安全和危害

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Mode of Action

The mode of action of 1-(4-Tert-butylphenyl)prop-2-yn-1-one is currently unknown due to the lack of research on this specific compound. It is known that the compound contains a propynone group, which may interact with various biological targets through covalent bonding .

Pharmacokinetics

The compound’s molecular weight (18625 g/mol ) suggests that it may be absorbed and distributed throughout the body. The presence of the propynone group could also influence its metabolic stability and excretion .

属性

IUPAC Name |

1-(4-tert-butylphenyl)prop-2-yn-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRUVSDHWKYMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)prop-2-yn-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)

![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)

![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)